1-Chloro-6-isopropylisoquinoline

Overview

Description

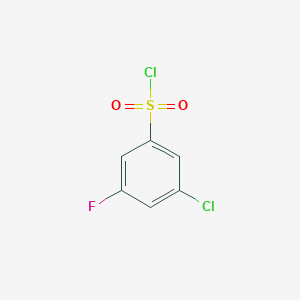

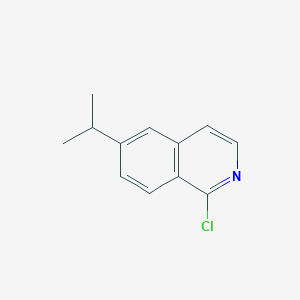

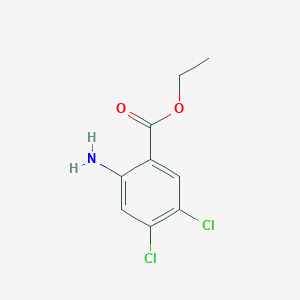

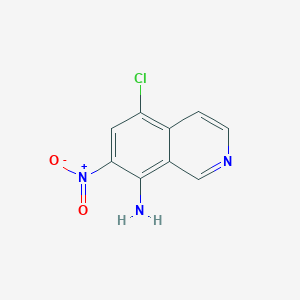

1-Chloro-6-isopropylisoquinoline is a chemical compound with the molecular formula C12H12ClN . It is also known as Ciliatine. The compound is a heterocyclic organic structure that consists of an isoquinoline ring with an isopropyl and chlorine substituent.

Molecular Structure Analysis

The molecular structure of 1-Chloro-6-isopropylisoquinoline consists of an isoquinoline ring with an isopropyl and chlorine substituent. The molecular weight is 205.69 .Physical And Chemical Properties Analysis

1-Chloro-6-isopropylisoquinoline is a moderately stable compound with a half-life of approximately 8 days. It is soluble in common organic solvents such as methanol, ethanol, and chloroform. The compound has a low vapor pressure and does not ignite easily.Scientific Research Applications

Synthesis and Analysis

1-Chloro-isoquinoline, a close relative of 1-Chloro-6-isopropylisoquinoline, has been synthesized from isoquinoline. This process involves the use of different columns (HP-5 and HP-50) to determine its content. The nature of the compositions is determined by gas chromatography-mass spectrometry, indicating its potential use in analytical chemistry and material synthesis (Tong Jie, 2009).

Molecular Characterization and Pharmacological Potential

Structural and spectroscopic characteristics of novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer, have been examined using experimental and computational quantum chemical methods. This research suggests potential pharmacological applications for such compounds, which could include 1-Chloro-6-isopropylisoquinoline (S. Murugavel et al., 2018).

Chemosensor Development

Research involving 5-Chloro-8-methoxyquinoline, which is structurally similar to 1-Chloro-6-isopropylisoquinoline, shows its application as a selective chemosensor for Cd2+ ions. This can be relevant in environmental monitoring and food safety, indicating potential similar applications for 1-Chloro-6-isopropylisoquinoline (L. Prodi et al., 2001).

Catalytic Applications

1-Chloro-isoquinolines have been utilized in the synthesis of new 1,3-disubstituted isoquinolines, showing the potential of 1-Chloro-6-isopropylisoquinoline in catalytic applications and organic synthesis. This indicates its role in the production of novel organic compounds (K. Prabakaran et al., 2010).

Anticancer Potential

1-Amino-3-hetarylisoquinolines, which can be derived from 1-chloroisoquinolines like 1-Chloro-6-isopropylisoquinoline, have been shown to be a promising family of anticancer compounds. This illustrates the possible role of 1-Chloro-6-isopropylisoquinoline in developing new anticancer drugs (A. Konovalenko et al., 2020).

Safety And Hazards

1-Chloro-6-isopropylisoquinoline is classified as a hazardous substance. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information also includes precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name |

1-chloro-6-propan-2-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWSRHJSXZLLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-isopropylisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)